molecular formula C10H10F3N3O B2571868 1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one CAS No. 2361657-02-3

1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one

Cat. No. B2571868
CAS RN: 2361657-02-3
M. Wt: 245.205
InChI Key: RBUCTNULUKQNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one, also known as TFP, is a chemical compound with potential applications in scientific research. TFP is a heterocyclic compound that contains an imidazo[1,5-a]pyrazine ring system and a trifluoromethyl group. This compound has attracted attention due to its unique chemical properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one is not fully understood. However, it is believed that this compound interacts with specific targets in cells, leading to changes in cellular function. This compound has been shown to affect the activity of enzymes involved in various cellular processes, including cell division and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism. This compound has also been shown to inhibit the activity of cyclin-dependent kinase 2, which is involved in the regulation of cell division. In addition, this compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields. This compound is also fluorescent, which makes it useful for imaging cells and tissues. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one. One direction is to study its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, this compound could be used as a tool for studying protein-ligand interactions and other cellular processes. Further studies are needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one involves the reaction of 3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-amine with acetylacetone in the presence of a base. This reaction leads to the formation of this compound as a yellow solid. The synthesis of this compound has been optimized to obtain high yields and purity.

Scientific Research Applications

1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one has potential applications in various fields of scientific research. It has been used as a fluorescent probe to study protein-ligand interactions. This compound has also been used as a fluorescent dye for imaging cells and tissues. In addition, this compound has been studied as a potential inhibitor of enzymes such as glycogen synthase kinase-3β and cyclin-dependent kinase 2.

properties

IUPAC Name

1-[3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-2-8(17)15-3-4-16-7(6-15)5-14-9(16)10(11,12)13/h2,5H,1,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUCTNULUKQNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN2C(=CN=C2C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.